2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety, a dichlorophenyl-furan group, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 4-bromonaphthalene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Dichlorophenyl-Furan Intermediate: The dichlorophenyl-furan moiety is synthesized through a series of reactions starting from 2,5-dichlorobenzaldehyde and furan. The aldehyde group is first converted to a furan ring via a cyclization reaction.
Coupling Reaction: The final step involves the coupling of the bromonaphthalene intermediate with the dichlorophenyl-furan intermediate using a hydrazide linkage. This is typically done in the presence of a base such as sodium hydride and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromonaphthalene and dichlorophenyl-furan moieties can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Bromo-2-naphthalenol
- 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of bromonaphthalene and dichlorophenyl-furan moieties linked by an acetohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15BrCl2N2O2 |
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Molecular Weight |
502.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H15BrCl2N2O2/c24-20-8-5-14(17-3-1-2-4-18(17)20)11-23(29)28-27-13-16-7-10-22(30-16)19-12-15(25)6-9-21(19)26/h1-10,12-13H,11H2,(H,28,29)/b27-13+ |
InChI Key |
PJENWJJTIJSSSJ-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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